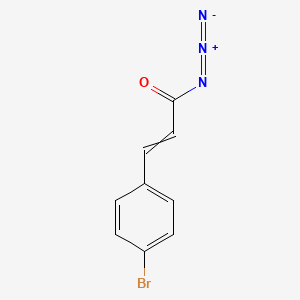
4-Bromocinnamoyl azide
Cat. No. B8359807
M. Wt: 252.07 g/mol
InChI Key: HYRUDSODWCYZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947684B2
Procedure details


Preheated 2 separate oil baths to 240° C. A flask containing tributylamine (6.68 g, 36.1 mmol) and diphenyl ether (80 mL) was lowered into one oil bath (A), and a flask containing 3-(4-bromophenyl)acryloyl azide (7.91 g, 31.3 mmol) and diphenyl ether (80 mL) was lowered into the other oil bath (B) [vigorous gas evolution—internal temperature must quickly reach >200° C.]. After 10 minutes, the contents of flask B are poured into flask A, and the reaction left at 230-240° C. (internal temperature) for 30 minutes. Cooled reaction mixture to ˜100° C., poured into hexanes (2 L), stirred to cool to room temperature and filtered off the precipitate. Washed precipitate with methylene chloride/hexanes (ratio 1/50), dried under high vacuum to give a colorless powder (4.20 g, 18.8 mmol). 1H NMR (DMSO) δ 11.41 (s, 1H), 8.23 (s, 1H), 7.82 (dd, 1H), 7.62 (d, 1H), 7.20 (t, 1H), 6.54 (d, 1H). ESI MS (M+1)+: 224, 226 (Br).


[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
C([N:5]([CH2:10]CCC)CCCC)CCC.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]=[CH:22]C(N=[N+]=[N-])=O)=[CH:17][CH:16]=1.C1([O:34]C2C=CC=CC=2)C=CC=CC=1>>[Br:14][C:15]1[CH:16]=[C:17]2[C:18]([CH:21]=[CH:22][NH:5][C:10]2=[O:34])=[CH:19][CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
( A )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
7.91 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Step Four
[Compound]
|
Name
|
( B )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Preheated 2 separate oil baths to 240° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quickly reach >200° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the contents of flask B are poured into flask A, and the reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left at 230-240° C. (internal temperature) for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture to ˜100° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off the precipitate
|
WASH
|
Type
|
WASH
|
|
Details
|
Washed precipitate with methylene chloride/hexanes (ratio 1/50)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 18.8 mmol | |
| AMOUNT: MASS | 4.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

